MFCD02370998
Description
Such ligands are critical in transition metal catalysis due to their ability to modulate electronic and steric environments, enhancing catalytic efficiency and selectivity .
Properties
IUPAC Name |
(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl3F3N2O2/c22-15-6-4-12(21(25,26)27)9-14(15)18-7-5-13(31-18)8-11(10-28)20(30)29-17-3-1-2-16(23)19(17)24/h1-9H,(H,29,30)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIODABDLAVJOH-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl3F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02370998 involves several steps, typically starting with the preparation of the core structure through a series of organic reactions. Common synthetic routes include:
Condensation Reactions: Utilizing aldehydes and ketones under acidic or basic conditions.
Oxidation Reactions: Employing oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. Techniques such as continuous flow reactors and batch processing are commonly used.
Chemical Reactions Analysis
Types of Reactions
MFCD02370998 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to simpler compounds using reducing agents.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
MFCD02370998 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which MFCD02370998 exerts its effects involves interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the context. The exact molecular targets and pathways vary based on its application.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Trifluoromethyl ketones (e.g., CAS 1533-03-5) exhibit high lipid solubility and metabolic stability due to fluorine’s electronegativity, making them suitable for medicinal chemistry .
- Dihydroisoquinolinones (e.g., CAS 56469-02-4) feature hydrogen-bonding sites (OH and carbonyl groups), enhancing their utility in metal coordination .
Insights :
- Trifluoromethyl ketones require mild conditions due to their stability, whereas dihydroisoquinolinones necessitate base-mediated alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
